

# Friluglanstat: A Technical Deep Dive into a Novel mPGES-1 Inhibitor

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## Compound of Interest

Compound Name: *Friluglanstat*

Cat. No.: *B8332392*

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## Abstract

**Friluglanstat**, also known as NS-580, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), mPGES-1 represents a promising therapeutic target for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the biological activity of **Friluglanstat**. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective mPGES-1 inhibition.

## Chemical Structure and Physicochemical Properties

**Friluglanstat** is a complex organic molecule with the chemical formula  $C_{25}H_{20}ClF_3N_4O_3$ .<sup>[1]</sup> Its systematic IUPAC name is N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide. The structural integrity and key physicochemical properties of **Friluglanstat** are summarized in the table below.

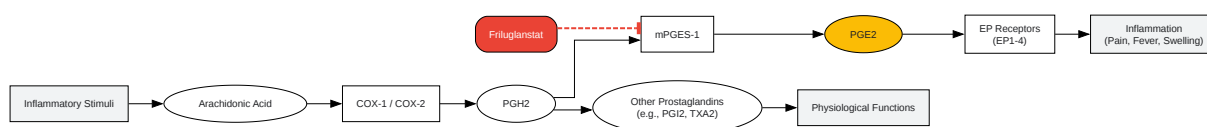
Property	Value	Reference
Chemical Formula	C <sub>25</sub> H <sub>20</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	516.9 g/mol	[1]
IUPAC Name	N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide	
SMILES	<chem>Cc1c(cccc1NC(=O)c2cc(cc3c2[nH]c(COC)n3)NC(=O)c4ccccc4C(F)(F)F)Cl</chem>	[1]
InChI Key	ZPONWJXTHMDOSV-UHFFFAOYSA-N	[1]
CAS Number	1422203-86-8	
Synonyms	NS-580	[2]

## Mechanism of Action: Targeting the Pro-Inflammatory Cascade

**Friluglanstat** exerts its anti-inflammatory effects by selectively inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).<sup>[2][3]</sup> mPGES-1 is a terminal synthase in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H<sub>2</sub> (PGH<sub>2</sub>) to prostaglandin E<sub>2</sub> (PGE<sub>2</sub>).<sup>[4]</sup> PGE<sub>2</sub> is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to PGH<sub>2</sub>. Subsequently, mPGES-1 converts PGH<sub>2</sub> to PGE<sub>2</sub>, which then binds to its receptors (EP1-4) on target cells, eliciting a range of inflammatory responses. By inhibiting mPGES-1, **Friluglanstat** effectively blocks the production of PGE<sub>2</sub> at a critical downstream step in the inflammatory pathway. This targeted approach is hypothesized to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).

which non-selectively inhibit COX enzymes, thereby affecting the production of other prostaglandins with important physiological functions.



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**Friluglanstat**'s inhibition of mPGES-1 in the prostaglandin synthesis pathway.

## Biological Activity and Therapeutic Potential

**Friluglanstat** is currently under investigation for its therapeutic potential in treating endometriosis and chronic prostatitis/chronic pelvic pain syndrome. Early studies have suggested that by reducing PGE2 production, **Friluglanstat** may alleviate pain and potentially slow the progression of endometriotic lesions.

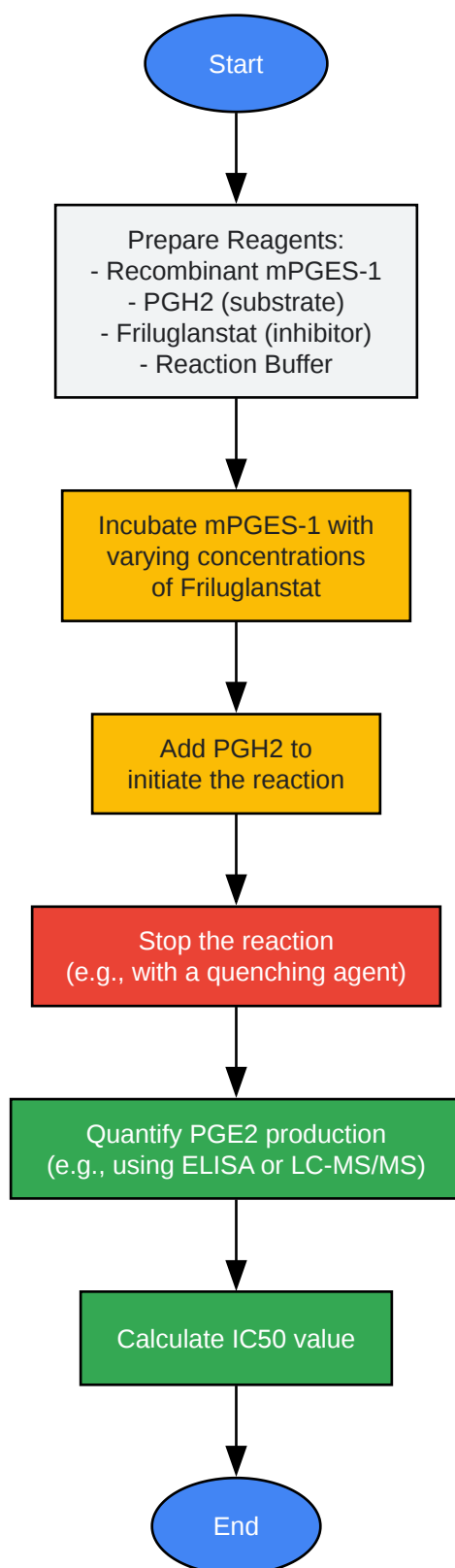
While specific quantitative data on the in vitro and in vivo activity of **Friluglanstat** are not widely published in peer-reviewed literature, its classification as a selective mPGES-1 inhibitor points towards a potent inhibitory capacity.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Friluglanstat** are not readily available in the public domain. However, general methodologies for assessing mPGES-1 inhibition are well-established in the scientific literature. A representative workflow for such an assay is outlined below.

### General mPGES-1 Inhibition Assay Workflow

A common method to determine the inhibitory activity of a compound against mPGES-1 involves a cell-free enzyme assay. This assay typically measures the production of PGE2 from its precursor, PGH2, in the presence and absence of the test compound.



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A generalized workflow for an in vitro mPGES-1 inhibition assay.

## Synthesis

The synthesis of **Friluglanstat** is described in patent literature, specifically as "example 11" in patent US9216968B2. While the full, detailed protocol from the patent is not reproduced here, the synthesis generally involves a multi-step process culminating in the formation of the final benzimidazole carboxamide structure. Researchers interested in the specific synthetic route should refer to the aforementioned patent for complete details.

## Future Directions

**Friluglanstat** holds significant promise as a targeted anti-inflammatory agent. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in clinical settings. The publication of quantitative data from ongoing and future preclinical and clinical studies will be crucial in determining the therapeutic value of **Friluglanstat** for the treatment of endometriosis, chronic prostatitis/chronic pelvic pain syndrome, and potentially other inflammatory disorders.

## Conclusion

**Friluglanstat** is a selective mPGES-1 inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to specifically target the production of the pro-inflammatory mediator PGE2 makes it an attractive candidate for further investigation as a novel therapeutic agent. This technical guide has summarized the currently available information on **Friluglanstat**, providing a foundation for researchers and drug developers to build upon as more data becomes available.

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